molecular formula C21H18Cl2FNO B13839699 N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium CAS No. 150214-90-7

N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium

Cat. No.: B13839699
CAS No.: 150214-90-7
M. Wt: 390.3 g/mol
InChI Key: MRTIGXLIXIMHNN-UHFFFAOYSA-M
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Description

N-(4’-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium is a synthetic organic compound characterized by the presence of a fluorobutyrophenone group and a chlorophenylpyridinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium typically involves a multi-step process. One common method includes the reaction of 4-chloropyridine with 4-fluorobutyrophenone under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(4’-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4’-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4’-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4’-Fluorobutyrophenone)-4-(4-bromophenyl)pyridinium
  • N-(4’-Fluorobutyrophenone)-4-(4-methylphenyl)pyridinium
  • N-(4’-Fluorobutyrophenone)-4-(4-nitrophenyl)pyridinium

Uniqueness

N-(4’-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium is unique due to the presence of both fluorobutyrophenone and chlorophenylpyridinium groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

150214-90-7

Molecular Formula

C21H18Cl2FNO

Molecular Weight

390.3 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;chloride

InChI

InChI=1S/C21H18ClFNO.ClH/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18;/h3-12,14-15H,1-2,13H2;1H/q+1;/p-1

InChI Key

MRTIGXLIXIMHNN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(=O)C3=CC=C(C=C3)F)Cl.[Cl-]

Origin of Product

United States

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